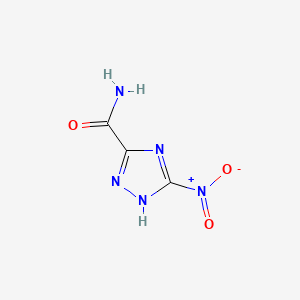

3-Nitro-1H-1,2,4-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitro-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring substituted with a nitro group and a carboxamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-1,2,4-triazole-5-carboxamide typically involves the nitration of 1,2,4-triazole-5-carboxamide. The nitration process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring . The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring consistent product quality .

化学反応の分析

Types of Reactions: 3-Nitro-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-1H-1,2,4-triazole-5-carboxamide.

Substitution: Formation of various substituted triazole derivatives.

科学的研究の応用

3-Nitro-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Nitro-1H-1,2,4-triazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects.

Pathways Involved: The compound can induce oxidative stress in microbial cells, leading to cell damage and death.

類似化合物との比較

3-Nitro-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 3-Nitro-1,2,4-triazol-5-one, 5-nitro-1,2,4-triazole, and 3,5-dinitro-1H-1,2,4-triazole

Uniqueness: Unlike other nitro-substituted triazoles, this compound contains a carboxamide group, which imparts additional chemical reactivity and potential biological activity. .

生物活性

3-Nitro-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its significant biological activities, particularly against parasitic infections such as Chagas disease. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring with a nitro group and a carboxamide substituent. Its molecular formula is C4H4N4O3, and it has a CAS number of 199292-34-7. The structural characteristics contribute to its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with specific enzymes in parasitic organisms. Research indicates that compounds in this class are activated by type I nitroreductases (NTR), which are enzymes that facilitate the reduction of nitro groups to generate reactive intermediates capable of inducing cytotoxic effects on parasites.

Antichagasic Activity

One of the most notable activities of this compound is its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that derivatives of this compound exhibit substantial antichagasic activity with low IC50 values (the concentration required to inhibit 50% of the parasite growth). For instance:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | < 1 | > 200 |

| Benznidazole (reference drug) | 6.15 | > 8.13 |

These findings demonstrate that certain derivatives are significantly more potent than the standard treatment, benznidazole .

In Vivo Studies

In vivo studies have corroborated the in vitro findings. For example, treatment of T. cruzi-infected mice with specific nitrotriazole derivatives resulted in a marked decrease in peripheral parasite levels and an increase in T. cruzi-specific CD8+ T cells . The promising results indicate potential for these compounds as effective therapeutic agents against Chagas disease.

Safety and Toxicity

The selectivity index (SI) is crucial for evaluating the safety profile of these compounds. Many 3-nitrotriazole derivatives have demonstrated low toxicity towards mammalian cells while maintaining efficacy against parasites. For example, several compounds showed SI values ranging from 66 to over 2000 . Furthermore, preliminary mutagenicity studies indicated that these compounds are generally non-mutagenic compared to other nitro-containing compounds .

Case Studies and Research Findings

Several studies have highlighted the potential of 3-nitro-1H-1,2,4-triazole derivatives:

- Synthesis and Evaluation : A series of 28 compounds were synthesized using medicinal chemistry techniques such as bioisosterism and click chemistry. Among them, compound 15g exhibited an IC50 value of 0.09 µM against T. cruzi, significantly outperforming benznidazole .

- Mechanistic Insights : Research has shown that these compounds exert their effects through activation by type I NTRs specific to trypanosomatids, leading to the generation of toxic metabolites that disrupt parasite viability .

- Comparative Efficacy : In comparative studies, many nitrotriazoles were found to be up to 58 times more potent than benznidazole against intracellular amastigotes of T. cruzi without significant toxicity to host cells .

特性

IUPAC Name |

5-nitro-1H-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O3/c4-1(9)2-5-3(7-6-2)8(10)11/h(H2,4,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSUITKFIIPSPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。